Tert-butyl 3-hydroxycyclobutylcarbamate

Description

Tert-butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1) is a carbamate-protected cyclobutane derivative featuring a hydroxyl group at the 3-position of the cyclobutane ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate for constructing complex molecules, particularly in peptidomimetics and bioactive scaffolds. Its structural rigidity and functional group diversity make it valuable for modulating solubility, stability, and biological activity in drug discovery .

Key properties include:

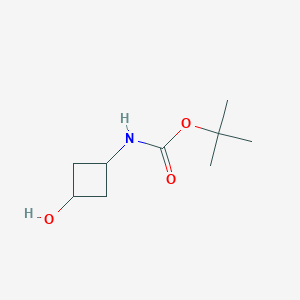

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUMHFNEPOYLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241253, DTXSID901272300 | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-63-7, 389890-42-0, 389890-43-1 | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate involves the reaction of tert-butyl carbamate with 3-hydroxycyclobutanone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxycyclobutylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Thionyl chloride in toluene at reflux temperature.

Major Products Formed:

Oxidation: Formation of tert-butyl 3-oxocyclobutylcarbamate.

Reduction: Formation of this compound.

Substitution: Formation of tert-butyl 3-chlorocyclobutylcarbamate.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- IUPAC Name : tert-butyl ((1S,3S)-3-hydroxycyclobutyl)carbamate

- Structure : The compound features a cyclobutane ring with hydroxyl and carbamate functional groups, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Tert-butyl 3-hydroxycyclobutylcarbamate has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Research indicates that modifications to the carbamate group can enhance cytotoxicity against tumor cells .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents in conditions like Alzheimer's disease. Studies are ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress .

Biochemical Applications

The compound serves as a valuable tool in biochemical research due to its reactivity and ability to form stable complexes with biomolecules.

- Enzyme Inhibition Studies : this compound has been utilized in studies aiming to inhibit specific enzymes involved in metabolic pathways. Its structural analogs have shown promise as inhibitors of serine proteases, which are crucial in various physiological processes .

- Drug Delivery Systems : The compound's hydrophobic nature allows it to be incorporated into lipid-based drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials.

- Polymer Synthesis : The compound can act as a monomer or crosslinking agent in polymer chemistry, leading to the creation of novel polymers with enhanced mechanical properties and thermal stability. Research is ongoing to optimize polymer formulations incorporating this compound .

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is being investigated for use in coatings and adhesives that require resistance to environmental degradation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl (3-(Dibenzylamino)cyclobutyl)carbamate

- CAS : 1356087-56-3

- Molecular formula : C₂₃H₂₈N₂O₂

- Molecular weight : 364.48 g/mol

- Key differences: Replaces the hydroxyl group with a dibenzylamino substituent, introducing steric bulk and lipophilicity. Hazards: Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) . Applications: Used in specialized syntheses requiring amine-protected intermediates, such as alkaloid derivatives or organocatalysts.

tert-Butyl N-(3-Fluorocyclohexyl)carbamate

- CAS : 1546332-14-2

- Molecular formula: C₁₁H₂₀FNO₂

- Molecular weight : 217.28 g/mol

- Key differences :

- Cyclohexane ring instead of cyclobutane, reducing ring strain but increasing conformational flexibility.

- Fluorine substituent enhances electronegativity and metabolic stability compared to hydroxyl .

- Applications : Explored in fluorinated drug candidates for improved bioavailability and CNS penetration.

tert-Butyl (3-Oxocyclobutyl)carbamate

- CAS : 154748-49-9

- Molecular formula: C₉H₁₅NO₃

- Molecular weight : 185.22 g/mol

- Key differences :

Stability and Reactivity

- Hydroxyl groups enhance hydrogen-bonding capacity but may necessitate protection during acidic/basic reactions.

- Fluorine substitution improves metabolic resistance but complicates synthetic routes (e.g., fluorination steps) .

Biological Activity

Tert-butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-42-0) is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and an IUPAC name of tert-butyl ((1R,3R)-3-hydroxycyclobutyl)carbamate. Its structure consists of a cyclobutane ring with a hydroxyl group and a tert-butyl carbamate moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 389890-42-0 |

| Purity | 97% |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbamate functional group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group may participate in hydrogen bonding, enhancing the compound's affinity for specific receptors.

Interaction with Biomolecules

Research indicates that compounds similar to this compound can exhibit significant interactions with enzymes involved in metabolic pathways. For instance, studies have shown that carbamates can act as reversible inhibitors for certain enzymes, affecting their catalytic efficiency and overall biological function .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. For example, a study reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Cytotoxicity Testing

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound possesses selective cytotoxic effects. The compound was found to induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity highlights its potential as an anticancer therapeutic agent .

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various carbamate derivatives, including this compound. The results indicated that modifications to the cyclobutane ring significantly influenced antibacterial potency, with certain structural configurations yielding enhanced activity against resistant strains .

- Anticancer Research : In a recent investigation into novel anticancer agents, this compound was tested alongside other derivatives. The findings demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds have shown that variations in the hydrocarbon chain length, branching, and functional groups can lead to significant changes in pharmacological properties.

| Compound | Activity Level |

|---|---|

| This compound | Moderate Antibacterial |

| Tert-butyl (cis-3-hydroxycyclobutyl)carbamate | High Anticancer |

| Tert-butyl (trans-3-hydroxycyclobutyl)carbamate | Low Cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 3-hydroxycyclobutylcarbamate, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis of tert-butyl carbamates typically involves coupling reactions between tert-butyl chloroformate and amines. For this compound, key steps include:

- Amine Activation : Use of coupling agents like Tf2O (trifluoromethanesulfonic anhydride) to activate hydroxyl groups for carbamate formation .

- Temperature Optimization : Room temperature (RT) to 40°C minimizes side reactions while maintaining reactivity .

- Catalyst Screening : Lewis acids (e.g., BF3·Et2O) can enhance regioselectivity in cyclobutane derivatives .

Q. Table 1: Synthetic Conditions from Analogous Studies

| Method | Catalyst/Reagent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Carbamate coupling | Tf2O | 25 | ~78 | |

| Crystallization analysis | None | RT | N/A |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm tert-butyl group presence (δ ~1.4 ppm for tert-butyl protons) and carbamate linkage (C=O at ~155 ppm) . DEPT-135 distinguishes CH2/CH3 groups in the cyclobutane ring.

- HPLC-MS : Reverse-phase C18 columns (1.0 mL/min flow rate) assess purity, while ESI-MS identifies molecular ion peaks ([M+H]<sup>+</sup> at ~252 m/z) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. What are the key stability considerations for this compound under different experimental conditions?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in amber glass vials to prevent photodegradation . Avoid moisture to prevent hydrolysis of the carbamate bond.

- pH Sensitivity : Degrades rapidly in strong acidic/basic conditions (pH <3 or >10) due to tert-butyl group lability .

- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommended for thermal profiling .

Advanced Research Questions

Q. How can competing reaction pathways in the synthesis of this compound be identified and controlled?

- Methodological Answer : Competing pathways (e.g., over-alkylation or ring-opening in cyclobutane derivatives) are mitigated by:

Q. How should researchers address contradictory data regarding the biological activity or physicochemical properties of this compound?

- Methodological Answer : Contradictions in bioactivity or solubility data require:

- Reproducibility Checks : Validate protocols using standardized reagents (e.g., ≥98% purity) and controls .

- Meta-Analysis : Compare datasets across studies (e.g., logP values from HPLC vs. computational predictions) .

- Advanced Analytics : Use LC-MS/MS to identify degradation products that may skew bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.